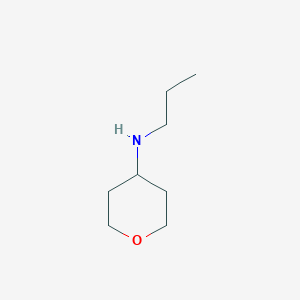

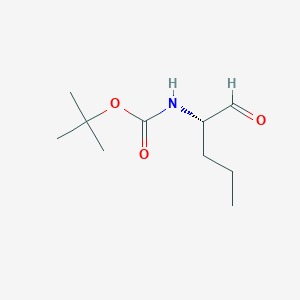

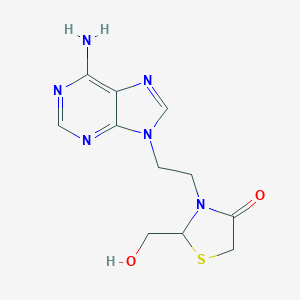

![molecular formula C30H30Br2N6O B064898 2,6-双[2-氨基-1-(6-溴-1H-吲哚-3-基)乙基]-3-(2-氨基乙基)-1H-吲哚-5-醇 CAS No. 159903-67-0](/img/structure/B64898.png)

2,6-双[2-氨基-1-(6-溴-1H-吲哚-3-基)乙基]-3-(2-氨基乙基)-1H-吲哚-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest among researchers in synthesizing a variety of indole derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization . Researchers have taken interest in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis

The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors .科学研究应用

从海绵中分离生物碱

1,2-双(1H-吲哚-3-基)乙烷-1,2-二酮是一种相关的双吲哚生物碱,从海绵Smenospongia sp.中分离出来。这项研究突出了海绵作为新型吲哚生物碱来源的潜力,这些生物碱可用于药物发现和生物医学研究 (McKay, Carroll, Quinn, & Hooper, 2002).

吲哚生物碱类似物的合成

关于双吲哚海洋生物碱 Topsentin 的脱氮类似物的合成研究证明了对创建吲哚生物碱结构变体的科学兴趣。这些努力旨在探索它们在药理学和生物化学中的潜在应用 (Carbone 等人,2013).

荧光化合物的发展

关于源自苯并咪唑、喹啉和色氨酸的三齿配体用于开发铼配合物的研究证明了吲哚衍生物在创建荧光化合物中的应用。这些化合物在成像和分析化学中具有潜在应用 (Wei, Babich, Ouellette, & Zubieta, 2006).

谷氨酰胺酶抑制剂

BPTES 类似物的合成,其中包括吲哚结构,突出了它们在抑制肾型谷氨酰胺酶中的应用。这项研究有助于了解谷氨酰胺酶在癌症和代谢疾病中的作用 (Shukla 等人,2012).

具有抗菌活性的席夫碱

从色氨酸合成了含有吲哚基团的席夫碱,显示出显着的抗菌活性。这项研究强调了吲哚衍生物在开发新型抗菌剂中的潜力 (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

环状α-氨基酸衍生物

构象受限的环状α-氨基酸衍生物的合成强调了吲哚结构在创建新型氨基酸中的多功能性,这些氨基酸在肽化学和药物开发中具有潜在应用 (Kotha & Brahmachary, 2000).

抗病毒活性研究

关于吲哚-3-羧酸的取代乙酯的研究表明,它们已针对抗病毒活性进行了测试,表明吲哚衍生物在抗病毒药物开发中的潜力 (Ivashchenko 等人,2014).

吲哚-吡喃酮的合成

关于 2,6-双(1H-吲哚-6-基)-4H-吡喃-4-酮的合成研究说明了吲哚结构在合成具有潜在生物活性的杂环化合物中的化学多功能性 (Shahrisa, Ghasemi, & Saraei, 2009).

大环配体的合成

以吲哚衍生物为特色的大环配体的合成突出了它们在配位化学中的应用,可能导致新型材料和催化剂 (Lodeiro 等人,2004).

未来方向

属性

IUPAC Name |

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Br2N6O/c31-15-1-3-17-24(13-36-26(17)7-15)22(11-34)21-9-28-20(10-29(21)39)19(5-6-33)30(38-28)23(12-35)25-14-37-27-8-16(32)2-4-18(25)27/h1-4,7-10,13-14,22-23,36-39H,5-6,11-12,33-35H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAJKOUHPRYFRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(CN)C3=C(C=C4C(=C3)NC(=C4CCN)C(CN)C5=CNC6=C5C=CC(=C6)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Br2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936191 |

Source

|

| Record name | 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gelliusine A | |

CAS RN |

159903-67-0 |

Source

|

| Record name | Gelliusine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159903670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

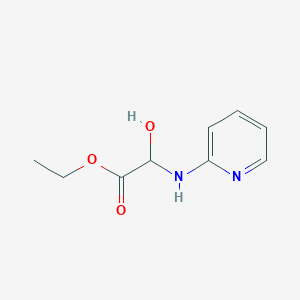

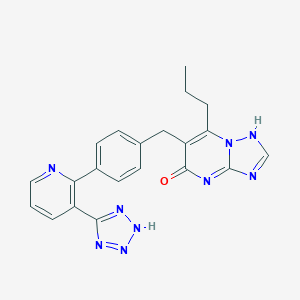

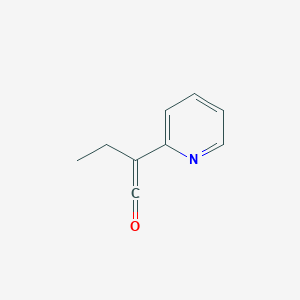

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)

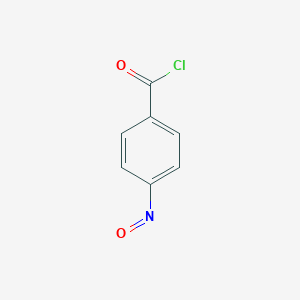

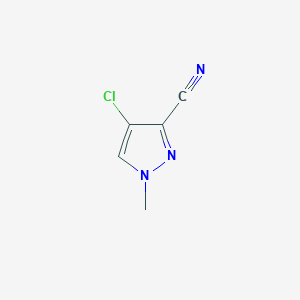

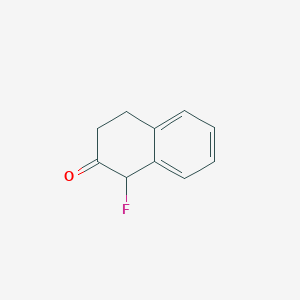

![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)

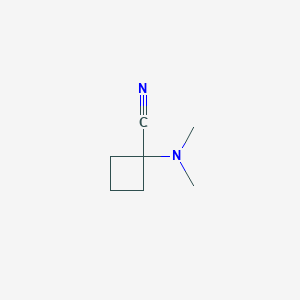

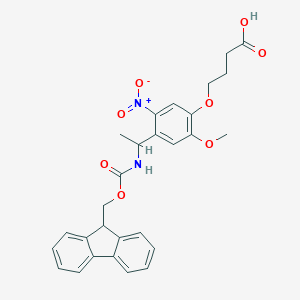

![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)